4-(benzylsulfanyl)-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-(benzylsulfanyl)-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfanyl)-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and an α,β-unsaturated carbonyl compound.
Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with benzylthiol.
Functionalization with Fluorophenyl and Phenyl Groups: These groups can be introduced through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(benzylsulfanyl)-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the aromatic rings can be substituted with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(benzylsulfanyl)-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent, kinase inhibitor, and other therapeutic uses.
Biological Studies: Used in studying enzyme inhibition, receptor binding, and cellular pathways.
Pharmaceutical Development: Investigated for its pharmacokinetic properties, bioavailability, and therapeutic efficacy.
Mechanism of Action
The mechanism of action of 4-(benzylsulfanyl)-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Pyrazolo[3,4-d]pyrimidine Derivatives: Structurally related compounds with a pyrazole ring instead of a pyrrole ring.
Uniqueness
4-(benzylsulfanyl)-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific combination of substituents, which may confer distinct biological activities and pharmacological properties compared to other similar compounds .
Properties
Molecular Formula |
C25H18FN3S |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
4-benzylsulfanyl-7-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C25H18FN3S/c26-20-12-7-13-21(14-20)29-15-22(19-10-5-2-6-11-19)23-24(29)27-17-28-25(23)30-16-18-8-3-1-4-9-18/h1-15,17H,16H2 |
InChI Key |
UQGUMFRMNWXIGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=NC3=C2C(=CN3C4=CC(=CC=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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